5-Hydroxy Propafenone (D5 Hydrochloride)

Vue d'ensemble

Description

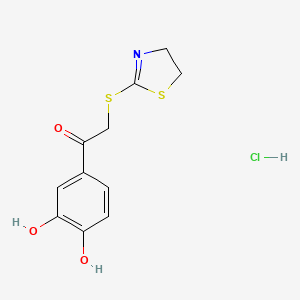

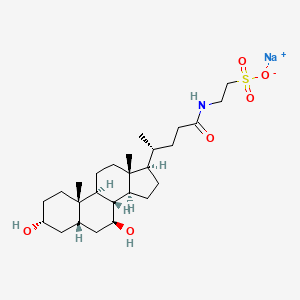

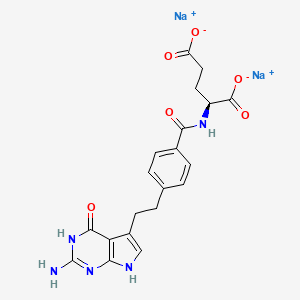

5-Hydroxy Propafenone (D5 Hydrochloride) is a deuterium-labeled version of 5-Hydroxy Propafenone . It is a metabolite of Propafenone, a sodium channel blocker . It is used in research and is not intended for patient use .

Molecular Structure Analysis

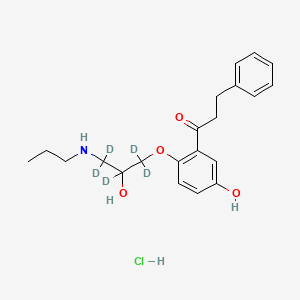

The molecular formula of 5-Hydroxy Propafenone (D5 Hydrochloride) is C21H23D5ClNO4 . The molecular weight is 398.94 . The SMILES representation is OC1=CC(C(CCC2=CC=CC=C2)=O)=C(OC([2H])([2H])C([2H])(O)C([2H])([2H])NCCC)C=C1.[H]Cl .Applications De Recherche Scientifique

Electrophysiological and Pharmacodynamic Properties

- 5-Hydroxy Propafenone (5-OH-Pf), a major metabolite of Propafenone, exhibits pharmacodynamic properties similar to class IC antiarrhythmic drugs. It affects the electrophysiological characteristics of papillary muscle fibers from guinea pig ventricular myocardium (Rouet et al., 1989).

- This metabolite inhibits human cardiac K+ channels (hKv1.5) in a concentration-, voltage-, time-, and use-dependent manner. The inhibition is within the therapeutic range, suggesting its relevance in clinical settings (Franqueza et al., 1998).

Influence on Multidrug Resistance and Pharmacological Activity

- Synthesis and pharmacological activity of 5-Hydroxy analogs of propafenone have been explored for their multidrug resistance (MDR) modulating activity. Structure-activity relationship studies showed that these analogs comply with established log P/log potency correlations (Chiba et al., 1997).

Cytochrome P450 Involvement in Metabolism

- 5-Hydroxypropafenone formation is catalyzed by cytochrome P-450db1, indicating a significant role in the polymorphic oxidation of propafenone. This process is crucial for understanding the metabolic pathways and potential interactions of the drug in different individuals (Kroemer et al., 1989).

Cardiac Effects

- In guinea pig atrial fibers, 5-OH-Pf exhibits class I, II, and IV antiarrhythmic actions, indicating its potential role in various antiarrhythmic effects attributed to propafenone (Delgado et al., 1987).

- A study on the pharmacodynamic effects of propafenone and 5-Hydroxy-Propafenone suggests an additive effect of the metabolite in altering ECG intervals, contributing to the antiarrhythmic effect of propafenone (Haefeli et al., 1990).

Genetic Factors in Drug Response

- Genetic variations in the metabolism of propafenone to 5-hydroxy metabolite may account for variations in the drug's beta-blocking action. This indicates the importance of considering genetic factors in the drug's effectiveness and safety profile (Lee et al., 1990).

Safety And Hazards

5-Hydroxy Propafenone (D5 Hydrochloride) can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to not eat, drink, or smoke when using this product . It should be stored under the recommended conditions in the Certificate of Analysis .

Propriétés

IUPAC Name |

1-[5-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i14D2,15D2,18D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAYLNKVZLXBDBE-CHHLNNTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy Propafenone (D5 Hydrochloride) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.